Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)- falls under the category of amines and more specifically alicyclic amines. Its classification as a secondary amine arises from the presence of two carbon-containing groups attached to the nitrogen atom.
The synthesis of Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)- typically involves a reaction between cyclohexanone and morpholine. This reaction is often catalyzed by Lewis acids to enhance product formation.
In industrial settings, continuous flow reactors are utilized for scaling up production, allowing for better control over parameters such as temperature and pressure which improves yield and purity through advanced purification techniques like chromatography.
The molecular structure of Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)- features a cyclohexane ring bonded to a morpholine moiety at the second position.
Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)- is involved in various chemical reactions that modify its structure for different applications.
The products formed from these reactions depend on the specific reagents used:
The mechanism of action for Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)- involves its interaction with biological targets such as receptors or enzymes.
A comprehensive understanding of the physical and chemical properties of Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)- is crucial for its application in research and industry.
Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)- has diverse applications primarily in medicinal chemistry.
Research continues into its therapeutic potential and mechanisms of action within various biological systems .
The compound Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)- (CAS: 824938-99-0) emerged in the early 2000s as part of a broader exploration of Mannich bases in medicinal chemistry. Its initial documentation coincided with advancements in stereoselective synthesis, enabling the isolation of chiral isomers with defined biological activities [1] . The Mannich reaction—a three-component condensation involving an amine, aldehyde, and substrate with active hydrogen atoms—has been used since the early 20th century to generate structurally diverse compounds. However, the systematic study of chiral cyclohexylamine derivatives gained momentum only in the 1990s, driven by the need for targeted bioactive molecules . This compound’s first reported synthesis aligned with a surge in research on morpholine-containing pharmacophores, particularly for their potential in anticancer and central nervous system applications. By 2010, its role as a synthetic intermediate for ion channel modulators and enzyme inhibitors began appearing in patent literature, though fundamental studies on its standalone properties remain sparse [3] [4].
Table 1: Historical Milestones in the Development of (1S,2S)-2-(4-Morpholinyl)cyclohexanamine
Year Range | Key Developments | Research Focus |
---|---|---|
Early 2000s | Initial synthesis and CAS registration (824938-99-0) | Structural characterization |
2005–2010 | Emergence in medicinal Mannich base applications | Cytotoxicity profiling |
2010–2015 | Patent filings as ion channel modulator precursor | Drug design and target specificity |
2015–Present | Exploration of chiral-specific bioactivity | Stereochemical optimization |
The compound features a cyclohexane ring with two chiral centers at positions 1 and 2, configured exclusively in the (1S,2S) orientation. This stereochemistry induces a specific three-dimensional conformation critical for interactions with biological targets. The C2 position bears a 4-morpholinyl group—a six-membered heterocycle with one nitrogen and one oxygen atom—imparting moderate basicity (predicted pKa: 10.24) and polarity [1]. Key physicochemical properties include:
The morpholine moiety acts as a hydrogen-bond acceptor due to its ether oxygen, enhancing water solubility and membrane permeability. This scaffold diverges from classical Mannich bases (typically derived from acetophenones) by incorporating aliphatic rather than aromatic frameworks, reducing planarity and potentially improving proteolytic stability . The chiral cyclohexylamine core enables precise spatial positioning of the morpholine ring, influencing steric interactions with enzymes or receptors—a trait leveraged in sodium channel blockers for pain management [4].
Table 2: Physicochemical Properties of (1S,2S)-2-(4-Morpholinyl)cyclohexanamine
Property | Value | Method |
---|---|---|
Molecular weight | 184.28 g/mol | Calculated |
Density | 1.045 ± 0.06 g/cm³ | Predicted |
Boiling point | 275.3 ± 35.0 °C | Predicted |
pKa | 10.24 ± 0.70 | Predicted |
LogP (estimated) | ~1.2 | Computational |
Hydrogen bond acceptors | 3 | Structural analysis |
Hydrogen bond donors | 1 (amine group) | Structural analysis |
Three critical knowledge gaps justify targeted research on this compound:
These gaps impede its development as a template for new anticancer agents or ion channel modulators. For instance, double Mannich bases show 2.5–5.2× higher cytotoxicity than 5-fluorouracil in prostate cancer models, but the (1S,2S) morpholine variant’s activity is unassessed .
Future research should prioritize four interconnected aims:
This scope excludes therapeutic applications (e.g., dosage optimization) and toxicology, focusing instead on mechanistic chemistry and scaffold optimization to enable future translational studies.
Table 3: Key Research Aims and Methodological Approaches
Research Aim | Methodology | Expected Outcome |
---|---|---|
SSAR profiling | Synthesis of all stereoisomers; in vitro assays | Quantified bioactivity differences |
Prodrug kinetics | pH-dependent hydrolysis studies | Deamination rates and metabolites |
Enantioselective synthesis optimization | Catalytic asymmetric Mannich reactions | >95% ee; scalable protocols |
P450/P-gp interaction mapping | Molecular docking + MD simulations | Binding affinities and metabolic stability |
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2